molecular formula C24H18O5 B12214050 Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate

Cat. No.: B12214050
M. Wt: 386.4 g/mol
InChI Key: YOESPOJKDSKBGT-XKZIYDEJSA-N
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Description

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a complex organic compound that belongs to the class of benzo[b]furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H18O5/c25-23(28-15-18-9-5-2-6-10-18)16-27-19-11-12-20-21(14-19)29-22(24(20)26)13-17-7-3-1-4-8-17/h1-14H,15-16H2/b22-13-

InChI Key

YOESPOJKDSKBGT-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3

Origin of Product

United States

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